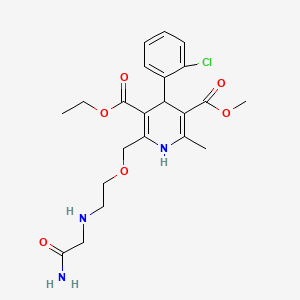
モサプリド
概要
説明
モサプリドは、選択的セロトニン5-HT4受容体アゴニストとして作用する胃運動促進薬です。主に胃の運動を刺激し、消化管全体で胃の排泄を促進するために使用されます。 モサプリドは、胃炎、胃食道逆流症、機能性ディスペプシア、過敏性腸症候群の治療に一般的に処方されています .
科学的研究の応用
Mosapride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the kinetics and mechanisms of prokinetic agents.
Biology: Mosapride is employed in research to understand its effects on gastrointestinal motility and its interaction with serotonin receptors.
作用機序
モサプリドは、選択的セロトニン5-HT4受容体アゴニストとして作用することで、その効果を発揮します。この作用により、消化管運動を刺激するアセチルコリンの放出が増加します。
類似の化合物との比較
類似の化合物
シサプリド: セロトニン5-HT4受容体アゴニストとして作用する別のプロキネティック薬剤ですが、心臓毒性のために市場から撤退しました。
テガセロド: 便秘を伴う過敏性腸症候群の治療に使用される選択的セロトニン5-HT4受容体アゴニストです。
プルカロプリド: 慢性便秘の治療に使用される高選択的セロトニン5-HT4受容体アゴニストです。
モサプリドの独自性
モサプリドは、セロトニン5-HT4受容体アゴニストとセロトニン5-HT3受容体アンタゴニストの2つの作用を持つという点でユニークです。 この二重作用により、消化管運動を促進する効果を高めながら、シサプリドなどの他のプロキネティック薬剤で懸念される心臓毒性などの副作用を最小限に抑えることができます .
生化学分析
Biochemical Properties
Mosapride interacts with the 5HT4 receptors in the gastrointestinal tract . These interactions accelerate gastric emptying throughout the whole of the gastrointestinal tract in humans .
Cellular Effects
Mosapride exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects . It also promotes neurogenesis in the gastrointestinal tract which may prove useful in certain bowel disorders . The neurogenesis is due to Mosapride’s effect on the 5-HT4 receptor where it acts as an agonist .
Molecular Mechanism
Mosapride acts as a selective 5HT4 agonist . This means it binds to the 5HT4 receptors, stimulating them and leading to increased gastrointestinal motility . , blocking the action of serotonin at these receptors.
Dosage Effects in Animal Models
In animal models, Mosapride has been shown to enhance defecation responses . A small study in patients with Parkinson’s disease and multiple system atrophy has suggested a beneficial effect of Mosapride on constipation .
Metabolic Pathways
It is known that Mosapride acts as a selective 5HT4 agonist , suggesting it may be involved in serotonin signaling pathways.
Subcellular Localization
Given its role as a gastroprokinetic agent, it is likely that Mosapride primarily acts at the cell surface, where it interacts with 5HT4 receptors .
準備方法
合成経路と反応条件
モサプリドの合成は、2-クロロトルエンから始まる複数の工程を伴います。最初の工程は、2-クロロトルエンのニトロ化による2-クロロ-4-ニトロトルエンの生成です。この中間体は次に還元され、2-クロロ-4-アミノトルエンが得られます。次の工程は、2-クロロ-4-アミノトルエンのエトキシ化による4-アミノ-5-クロロ-2-エトキシトルエンの生成です。 この化合物は次に、4-(4-フルオロベンジル)モルホリンと反応してモサプリドを生成します .
工業生産方法
工業的な環境では、モサプリドクエン酸塩は、通常、湿式造粒と打錠法を用いて調製されます。このプロセスには、適切な溶媒にモサプリドクエン酸塩を溶解し、次にラクトース、微結晶セルロース、ポリビニルピロリドンなどの賦形剤と混合することが含まれます。 混合物は次に造粒、乾燥、打錠されます .
化学反応の分析
反応の種類
モサプリドは、以下を含む様々な化学反応を起こします。
酸化: モサプリドは酸化されて、対応するN-オキシド誘導体を生成します。
還元: モサプリドの合成中の中間体である2-クロロ-4-ニトロトルエンのニトロ基は、アミノ基に還元されます。
置換: エトキシ化工程は、エトキシ基が導入される求核置換反応を伴います。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの一般的な酸化剤を使用できます。
還元: 水素ガスをパラジウム触媒の存在下で、または酸性条件下で鉄粉などの還元剤が一般的に使用されます。
置換: エタノールまたはヨウ化エチルを、塩基性条件下でエトキシ化剤として使用できます。
主要な生成物
これらの反応から生成される主要な生成物には、モサプリドのN-オキシド誘導体、2-クロロ-4-アミノトルエン、および4-アミノ-5-クロロ-2-エトキシトルエンが含まれます。
科学研究への応用
モサプリドは、広範囲の科学研究への応用があります。
化学: プロキネティック薬剤の速度論とメカニズムを研究するためのモデル化合物として使用されます。
生物学: モサプリドは、消化管運動への影響とセロトニン受容体との相互作用を理解するために研究で使用されます。
類似化合物との比較
Similar Compounds
Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist but has been withdrawn from the market due to its cardiac toxicity.
Tegaserod: A selective serotonin 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation.
Prucalopride: A highly selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.
Uniqueness of Mosapride
Mosapride is unique in its dual action as a serotonin 5-HT4 receptor agonist and a serotonin 5-HT3 receptor antagonist. This dual mechanism enhances its efficacy in stimulating gastrointestinal motility while minimizing side effects such as cardiac toxicity, which is a concern with other prokinetic agents like cisapride .
特性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048408 | |
| Record name | Mosapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-41-3 | |
| Record name | Mosapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mosapride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mosapride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mosapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOSAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mosapride citrate is a selective serotonin 5-HT4 receptor agonist. [, , ] Binding to 5-HT4 receptors, primarily located in the enteric nervous system of the gastrointestinal (GI) tract, stimulates the release of acetylcholine. [, ] This acetylcholine release enhances GI motility by increasing the frequency and strength of contractions in the stomach, small intestine, and colon. [, , ]
ANone:
A: While specific stability data is not extensively discussed in the papers, one study explored a bi-coated combination capsule containing Mosapride and probiotics. [] This formulation aimed to improve Mosapride's solubility and protect the probiotics from degradation in the acidic environment of the stomach. Differential scanning calorimetry (DSC) suggested that Mosapride within the polymer coating underwent amorphization or molecular dispersion, potentially enhancing its solubility. [] This study highlights the importance of formulation strategies for optimizing Mosapride delivery.
ANone:
- Absorption: Mosapride is primarily absorbed in the small intestine. Food intake significantly affects its absorption rate and extent. []
- Distribution: Mosapride and its metabolites are widely distributed in various tissues, with the highest concentrations found in the duodenum and cecum. []
- Metabolism: Mosapride undergoes significant first-pass metabolism, primarily by CYP3A enzymes in the liver. [, ] One major metabolite, des-p-fluorobenzyl Mosapride (M1), possesses 5-HT3 receptor antagonist activity. []
- Excretion: Mosapride is excreted through urine, feces, and bile. Interestingly, the metabolite M2 (Mosapride-N-oxide) represents a significant portion of the excreted dose, particularly in urine. []
ANone:
- In vitro: Mosapride enhances electrically stimulated contractions in isolated guinea pig ileum preparations. [, , ] It also displays 5-HT4 receptor binding affinity in guinea pig ileum, although weaker than Cisapride. []
- In vivo: Animal studies demonstrate Mosapride's efficacy in improving gastric emptying in various models, including those with induced gastric emptying delay. [, , , ] Studies in dogs show that Mosapride, in addition to its prokinetic effects, might offer protection against prednisolone-induced gastric mucosal injury. [] This protective effect might be linked to its ability to improve gastric emptying and reduce the incidence of vomiting. []
ANone: The provided research papers do not discuss resistance mechanisms specifically related to Mosapride.
ANone: Several analytical methods are employed for Mosapride analysis:
- HPLC: High-performance liquid chromatography (HPLC) coupled with UV or MS/MS detection is commonly used for quantifying Mosapride and its metabolites in various matrices, including plasma, pharmaceutical formulations, and tissues. [, , , ]
- TLC: Thin-layer chromatography (TLC) offers a simpler alternative for the simultaneous quantitation of Mosapride with other drugs in pharmaceutical products. []
ANone:
- Domperidone: Similar to Mosapride, Domperidone is a dopamine antagonist with prokinetic properties. Studies comparing their efficacy in treating functional dyspepsia yielded mixed results, with some indicating comparable efficacy. [, ]
- Cisapride: While a potent 5-HT4 agonist, Cisapride's use is limited by its potential for serious cardiac side effects. [, ] Studies show that Mosapride exhibits a more favorable safety profile, particularly regarding cardiac risks. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
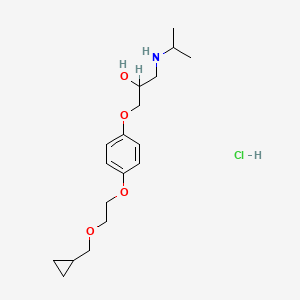
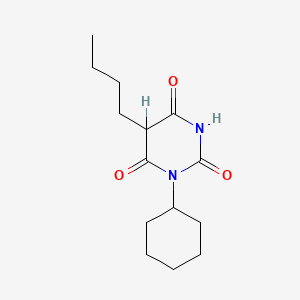


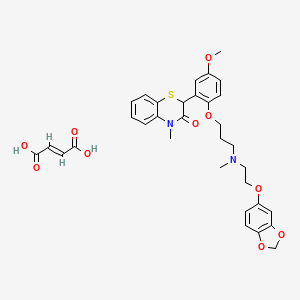

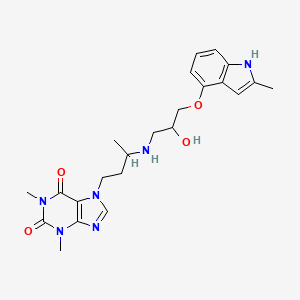
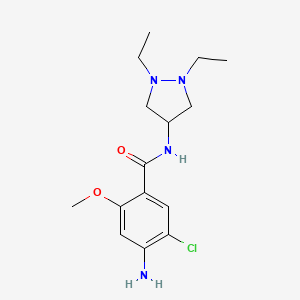
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

